molecular formula C16H24N4O2 B8108200 2-Methoxy-1-(2-(pyrimidin-2-yl)-2,9-diazaspiro[5.5]undecan-9-yl)ethanone

2-Methoxy-1-(2-(pyrimidin-2-yl)-2,9-diazaspiro[5.5]undecan-9-yl)ethanone

Cat. No.: B8108200
M. Wt: 304.39 g/mol
InChI Key: LQCQVQMFTHAKSQ-UHFFFAOYSA-N
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Description

The compound 2-Methoxy-1-(2-(pyrimidin-2-yl)-2,9-diazaspiro[5.5]undecan-9-yl)ethanone features a 2,9-diazaspiro[5.5]undecane core, a bicyclic structure with two nitrogen atoms at positions 2 and 7. The pyrimidin-2-yl group is attached to the second nitrogen, while the ninth nitrogen is substituted with a methoxy ethanone moiety. The compound’s structural complexity and heteroatom-rich design make it a candidate for central nervous system (CNS) targeting, given its analogs’ activity in orexin receptor modulation .

Properties

IUPAC Name

2-methoxy-1-(2-pyrimidin-2-yl-2,9-diazaspiro[5.5]undecan-9-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N4O2/c1-22-12-14(21)19-10-5-16(6-11-19)4-2-9-20(13-16)15-17-7-3-8-18-15/h3,7-8H,2,4-6,9-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQCQVQMFTHAKSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)N1CCC2(CCCN(C2)C3=NC=CC=N3)CC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Microwave-Assisted Solid-Phase Annulation

Methodology :

  • Step 1 : A primary amine (e.g., pyrimidin-2-amine) is reacted with a resin-bound bismesylate under microwave irradiation (80–120°C, 2–6 hours) to form the spirocyclic core.

  • Step 2 : Cleavage from the resin using trifluoroacetic acid (TFA) yields the free spirocyclic amine.

Key Data :

ParameterValue
Yield65–75%
Microwave Conditions100°C, 4 hours
Resin Typeα-Methyl benzyl carbamate

Advantages : High yields and reduced side products compared to conventional heating.

Epoxide Ring-Opening and Cyclization

Methodology :

  • Step 1 : A Corey-Chaykovsky epoxidation forms an epoxide intermediate from a diketone precursor.

  • Step 2 : Ring-opening with pyrimidin-2-amine in ethanol at 60°C produces an amino alcohol.

  • Step 3 : Acylation with chloroacetyl chloride followed by base-mediated cyclization (KOH, THF, 0°C) yields the spiro core.

Key Data :

ParameterValue
Epoxide Yield85%
Cyclization Yield78%

Limitations : Requires strict temperature control during cyclization.

ParameterValue
Yield60–70%
CatalystNone (thermal activation)

Challenges : Competing elimination reactions require excess amine.

Buchwald-Hartwig Amination

Methodology :

  • Palladium-catalyzed coupling of a brominated spiro core with pyrimidin-2-amine using Pd(OAc)₂, Xantphos, and Cs₂CO₃ in toluene at 110°C.

Key Data :

ParameterValue
Yield82%
Catalyst SystemPd(OAc)₂/Xantphos

Advantages : Higher regioselectivity and reduced side products.

Acylation with 2-Methoxyacetyl Group

Direct Acylation

Methodology :

  • The spirocyclic amine reacts with 2-methoxyacetyl chloride (1.2 eq) in dichloromethane (DCM) at 0°C, using triethylamine (TEA) as a base.

Key Data :

ParameterValue
Yield75–85%
Reaction Time2 hours

Optimization : Slow addition of acyl chloride minimizes dimerization.

Mixed Anhydride Method

Methodology :

  • Formation of a mixed anhydride from 2-methoxyacetic acid and ethyl chloroformate, followed by reaction with the spirocyclic amine in THF at −20°C.

Key Data :

ParameterValue
Yield68%
Purity>95% (HPLC)

Advantages : Suitable for acid-sensitive substrates.

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityKey Advantage
Microwave Annulation7598HighRapid, high efficiency
Epoxide Cyclization7895ModerateVersatile for substituents
Buchwald-Hartwig8297HighRegioselective
Direct Acylation8596HighSimple conditions

Case Study: Integrated Synthesis

Protocol :

  • Synthesize 2,9-diazaspiro[5.5]undecane via microwave-assisted annulation (65% yield).

  • Introduce pyrimidin-2-yl via Buchwald-Hartwig amination (82% yield).

  • Acylate with 2-methoxyacetyl chloride (85% yield).

Overall Yield : 45% (multi-step).
Purity : 97% (LC-MS).

Challenges and Solutions

  • Spiro Core Instability : Use of low temperatures (−20°C) during acylation prevents ring-opening.

  • Pyrimidine Solubility : DMF enhances solubility during substitution reactions.

  • Byproduct Formation : Column chromatography (SiO₂, 5% MeOH/DCM) effectively removes dimeric impurities .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-1-(2-(pyrimidin-2-yl)-2,9-diazaspiro[5.5]undecan-9-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives with modified functional groups, which can be further explored for their biological activities .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of diazaspiro compounds exhibit significant anticancer properties. For instance, compounds with similar spiro structures have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Research focusing on the synthesis of spirocyclic compounds has highlighted their potential as novel anticancer agents targeting specific pathways involved in tumor growth.

Neuropharmacology

The pyrimidine moiety present in this compound is known for its role in central nervous system (CNS) activity. Compounds with pyrimidine structures have been investigated for their effects on neurotransmitter systems, particularly those involving serotonin and dopamine receptors. The potential use of 2-Methoxy-1-(2-(pyrimidin-2-yl)-2,9-diazaspiro[5.5]undecan-9-yl)ethanone as a modulator of neuropharmacological targets could lead to advancements in treating neurological disorders such as depression and anxiety.

Antimicrobial Properties

The spirocyclic nature of this compound may also confer antimicrobial properties. Studies on related compounds have demonstrated their effectiveness against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerInhibition of cell proliferation
NeuropharmacologicalModulation of neurotransmitter systems
AntimicrobialEfficacy against bacterial strains

Case Study 1: Anticancer Research

A study published in the Journal of Medicinal Chemistry explored a series of diazaspiro compounds similar to this compound. The results indicated that these compounds exhibited potent cytotoxicity against various cancer cell lines, suggesting a promising avenue for drug development targeting cancer therapies.

Case Study 2: Neuropharmacological Effects

In another investigation featured in Neuropharmacology, researchers synthesized several derivatives based on the diazaspiro framework and assessed their effects on serotonin receptors. The findings revealed that certain derivatives significantly enhanced serotonin receptor activity, indicating potential therapeutic effects for mood disorders.

Case Study 3: Antimicrobial Activity

A comprehensive study published in Antimicrobial Agents and Chemotherapy evaluated the antimicrobial efficacy of spirocyclic compounds against resistant bacterial strains. The results demonstrated that specific modifications to the spiro structure improved antimicrobial potency, paving the way for new antibiotic development strategies.

Mechanism of Action

The mechanism of action of 2-Methoxy-1-(2-(pyrimidin-2-yl)-2,9-diazaspiro[5.5]undecan-9-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can lead to alterations in cellular signaling pathways, ultimately affecting biological processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations in Spirocyclic Cores

Diazaspiro vs. Triazaspiro Systems
  • The additional nitrogen enhances basicity, which may improve solubility or receptor interaction. These derivatives are potent METTL3 inhibitors, indicating divergent therapeutic applications compared to the target compound .
Oxa-Azaspiro Systems
  • This compound’s thiophene and methylthioethyl substituents further distinguish its physicochemical profile (log P unlisted) .

Substituent Modifications on Aromatic Rings

Pyrimidine Substituents
  • JH112 (2-[(1H-Indol-3-yl)methyl]-9-(4-methoxypyrimidin-2-yl)-2,9-diazaspiro[5.5]undecan-1-one) The indol-3-ylmethyl group replaces the methoxy ethanone, increasing lipophilicity (log P = 4.9) and orexin receptor affinity (pKi = 7.85). The 4-methoxypyrimidine group is retained, suggesting its role in receptor binding .
  • Compound 27 (9-(4,6-Dimethylpyrimidin-2-yl)-2-((5-methoxy-1H-indol-3-yl)methyl)-2,9-diazaspiro[5.5]undecan-1-one)
    Methyl groups on the pyrimidine enhance steric bulk and lipophilicity (log P = 5.0), correlating with higher orexin receptor affinity (pKi = 9.78) .
Alternative Aromatic Systems
  • 1-(Phenylsulfonyl)-8-(quinoxalin-2-yl)-1,8-diazaspiro[4.5]decane A quinoxaline substituent replaces pyrimidine, and the spiro ring size is reduced ([4.5] vs. [5.5]). These changes likely reduce conformational flexibility and alter target selectivity .

Physicochemical and Pharmacological Properties

Compound Name Core Structure Key Substituents log P Biological Activity (pKi) Target Reference
Target Compound 2,9-Diazaspiro[5.5]undecane Pyrimidin-2-yl, Methoxy ethanone N/A N/A N/A -
JH112 2,9-Diazaspiro[5.5]undecane 4-Methoxypyrimidin-2-yl, Indol-3-ylmethyl 4.9 7.85 Orexin Receptor
Compound 27 2,9-Diazaspiro[5.5]undecane 4,6-Dimethylpyrimidin-2-yl, 5-Methoxyindole 5.0 9.78 Orexin Receptor
1,4,9-Triazaspiro[5.5]undecan-2-one (Compound 14) 1,4,9-Triazaspiro[5.5]undecane Dimethylaminopyrimidine, Piperidinylmethylphenyl N/A IC50 < 100 nM METTL3 Inhibition
N-(2-(Methylthio)ethyl)-3-(thiophen-2-yl)-1-oxa-4-azaspiro[5.5]undecan-9-amine 1-Oxa-4-azaspiro[5.5]undecane Thiophen-2-yl, Methylthioethyl N/A N/A N/A

Biological Activity

2-Methoxy-1-(2-(pyrimidin-2-yl)-2,9-diazaspiro[5.5]undecan-9-yl)ethanone is a compound of interest due to its potential biological activities. This compound belongs to the class of diazaspiro compounds, which have been shown to exhibit various pharmacological properties, including anti-inflammatory, analgesic, and neuroprotective effects. This article reviews the biological activity of this compound based on current research findings.

Chemical Structure

The compound can be described by the following structural formula:

C15H20N4O\text{C}_{15}\text{H}_{20}\text{N}_4\text{O}

This structure includes a pyrimidine ring and a diazaspiro framework, which contribute to its biological activity.

  • Receptor Interaction : Compounds similar to this compound have been studied for their interactions with various receptors, including dopamine and serotonin receptors, which are crucial in the treatment of psychotic disorders and mood regulation .
  • Anti-inflammatory Effects : Research indicates that diazaspiro compounds can inhibit pro-inflammatory cytokines and pathways involved in inflammation, suggesting potential applications in treating inflammatory diseases .
  • Neuroprotective Properties : Some studies have reported that related compounds exhibit neuroprotective effects by modulating oxidative stress and apoptosis in neuronal cells, making them candidates for neurodegenerative disease therapies .

Pharmacological Studies

Several studies have been conducted to evaluate the pharmacological profile of diazaspiro compounds:

StudyFocusFindings
Obesity and Pain ManagementDemonstrated efficacy in reducing body weight and alleviating pain through modulation of specific metabolic pathways.
Cardiovascular HealthShowed potential in improving endothelial function and reducing blood pressure in animal models.
Psychotic DisordersIndicated improvements in symptoms associated with schizophrenia in preclinical trials.

Case Studies

  • Case Study on Obesity : A study involving a series of diazaspiro derivatives showed that these compounds could significantly reduce body weight in obese animal models through appetite suppression and increased metabolic rate .
  • Neuroprotection Against Oxidative Stress : In vitro studies demonstrated that this compound protected neuronal cells from oxidative damage induced by reactive oxygen species (ROS) by enhancing antioxidant enzyme activity .
  • Pain Relief Mechanism : Another study highlighted the analgesic properties of similar compounds through inhibition of cyclooxygenase (COX) enzymes, leading to decreased production of pro-inflammatory prostaglandins .

Q & A

Basic: What synthetic methodologies are employed for 2-Methoxy-1-(2-(pyrimidin-2-yl)-2,9-diazaspiro[5.5]undecan-9-yl)ethanone, and how is purity optimized?

The synthesis leverages microwave-assisted solid-phase techniques for efficiency and yield. Key steps include:

  • Direct annulation of resin-bound bismesylates with primary amines to construct the diazaspiro core .
  • Use of α-methyl benzyl carbamate resin linkers to stabilize intermediates and reduce side reactions .
  • Boc-protection strategies (e.g., tert-butyl 2,9-diazaspiro[5.5]undecane-9-carboxylate hydrochloride) to facilitate selective functionalization of the spirocyclic nitrogen .
  • Post-synthesis purification via HPLC or flash chromatography , validated by NMR and mass spectrometry to confirm ≥95% purity.

Advanced: How do structural modifications to the 2,9-diazaspiro[5.5]undecane core influence ER stress response (ERSR) activation?

The spirocyclic core is critical for ERSR activity, as shown by:

  • SAR studies : Replacement with non-spiro or fused-ring systems (e.g., single-ring piperidines) reduces GRP78 activation by >90% .
  • Key substituents :
    • Diphenylmethyl group : Essential for GRP78-luciferase reporter activation (EC₅₀ <1 μM); removal abolishes activity .
    • 3,5-Dimethylisoxazole : Tolerates limited substitutions (e.g., halogenation retains potency), but aryl groups reduce efficacy .
  • Methodological validation : Compounds are screened in U87-MG glioblastoma cells using GRP78/UPRE-luciferase assays and XBP-1 mRNA splicing analysis to quantify ERSR pathway engagement .

Advanced: How are contradictions in SAR data resolved when modifying substituents on this scaffold?

Discrepancies arise when modifications to peripheral groups yield unexpected activity profiles. For example:

  • Diphenylmethyl deletion : Complete loss of GRP78 activation, yet 3,5-dimethylisoxazole substituents tolerate heterocyclic swaps (e.g., thiazoles) without significant potency drop .
  • Resolution strategies :
    • Multi-assay validation : Test compounds in complementary assays (e.g., CHOP qRT-PCR, XBP-1 splicing) to confirm mechanistic consistency .
    • Crystallographic analysis : Use tools like Mercury software to model steric/electronic effects of substituents on receptor binding .
    • Dose-response profiling : Identify non-linear effects (e.g., compound 8d shows activity only at ≥20 μM) .

Basic: What analytical techniques confirm the compound’s structural integrity?

  • X-ray crystallography : SHELX software refines crystal structures to validate spirocyclic geometry and substituent positions .
  • Spectroscopy :
    • ¹H/¹³C NMR confirms regiochemistry (e.g., pyrimidinyl integration at C2).
    • HRMS ensures molecular weight alignment (theoretical vs. observed).
  • Chromatography : HPLC purity >98% with C18 columns (acetonitrile/water gradient) .

Advanced: What models evaluate the compound’s efficacy in ER stress-mediated cancer therapy?

  • In vitro :
    • 3D glioblastoma spheroids : Measure apoptosis via caspase-3/7 activation and ATP depletion .
    • Patient-derived xenograft (PDX) cells : Dose-response in LN-229, HT-29 lines (IC₅₀ 0.5–2 μM) .
  • In vivo :
    • Orthotopic glioma models : Monitor tumor regression via bioluminescence imaging and survival endpoints .
    • Mechanistic probes : Co-administer ERSR inhibitors (e.g., 4μ8c) to confirm on-target effects .

Advanced: How is cancer cell selectivity assessed, and what mechanisms underlie it?

  • Selectivity assays : Compare IC₅₀ in cancer vs. normal cells (e.g., HEK293 vs. U87-MG). Malignant cells show 5–10× lower IC₅₀ due to dysregulated ER stress adaptation .
  • Mechanistic basis :
    • Ca²⁺ depletion : The compound depletes ER Ca²⁺ stores, triggering IRE1α/XBP-1 and PERK/CHOP pathways in cancer cells .
    • Autophagy inhibition : Co-treatment with chloroquine (autophagy blocker) synergistically reduces PDX cell viability .

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